4'-Methyl-[2,2'-bipyridin]-4-amine
Description
4'-Methyl-[2,2'-bipyridin]-4-amine is a heterocyclic aromatic compound featuring two pyridine rings connected at the 2,2' positions. The 4'-position of the second pyridine ring carries a methyl group, while the 4-position of the first pyridine is substituted with an amine group (Figure 1). This structural motif confers unique electronic and steric properties, making it valuable in catalysis, supramolecular chemistry, and medicinal chemistry.
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(4-methylpyridin-2-yl)pyridin-4-amine |
InChI |
InChI=1S/C11H11N3/c1-8-2-4-13-10(6-8)11-7-9(12)3-5-14-11/h2-7H,1H3,(H2,12,14) |
InChI Key |
IBMYVWVPHXKPMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-[2,2’-bipyridin]-4-amine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of 4’-Methyl-[2,2’-bipyridin]-4-amine may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 4’-Methyl-[2,2’-bipyridin]-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The methyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
4’-Methyl-[2,2’-bipyridin]-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties and electronic structures.
Biology: The compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion dysregulation.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4’-Methyl-[2,2’-bipyridin]-4-amine involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine structure act as electron donors, forming stable complexes with metal centers. These complexes can participate in various catalytic cycles, facilitating chemical transformations. Additionally, the compound’s interaction with biological targets may involve binding to metal-containing enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Catalytic Activity
N,N-Diethyl-2-(4'-methyl-[2,2'-bipyridin]-4-yl)acetamide (Compound 1o)
- Structure : Features an acetamide group at the 4-position instead of a primary amine.
- Synthesis : Reacting 4,4'-dimethyl-2,2'-bipyridine with diethylcarbamoyl chloride yields a 30% product, lower than the parent compound’s derivatives, indicating reduced reactivity due to steric hindrance from the acetamide group .
- Application : The electron-withdrawing acetamide group likely diminishes metal-coordination efficiency compared to the amine, reducing catalytic utility.
((4'-Methyl-[2,2'-bipyridin]-4-yl)methyl)diphenylphosphine oxide (Compound 1k)
- Structure : Phosphine oxide substituent at the 4-position.
- Synthesis : Achieved via reaction with diphenylphosphinic chloride (65% yield), demonstrating compatibility with bulky substituents .
- Application : The phosphine oxide group enhances ligand stability in oxidative conditions but may reduce electron density at the pyridine nitrogen, altering metal-binding behavior.
1-{4'-Methyl-[2,2'-bipyridin]-4-yl}methanamine (CAS 213124-09-5)
- Structure: Aminomethyl group at the 4-position.
- Application : The extended amine side chain could facilitate covalent conjugation in drug delivery systems.
Electronic and Steric Modifications in Supramolecular Chemistry
CoIII 4L6 Cage Ligand (L = 5’-(4’-amino-(2,2’-bipyridin)-5-yl)-(2,2’-bipyridin)-4-amine)
- Structure : Incorporates two bipyridin-4-amine units linked via a pyridine spacer.
- Application: Forms tetrahedral cages for radiometal encapsulation. The methyl group in 4'-methyl derivatives may enhance hydrophobicity, improving host-guest interactions compared to non-methylated analogs .
2'-Methyl-[1,1'-biphenyl]-4-amine (PMP)
- Structure : Terphenyl system with a methyl group at the 2'-position.
4-Methyl-6-phenylpyrimidin-2-amine
- Structure : Pyrimidine core with methyl and phenyl substituents.
- Application: Used in pesticides and pharmaceuticals.
{4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-yl}-methyl-amine
Data Tables
Table 2: Electronic Effects of Substituents
| Substituent | Electronic Effect | Impact on Application |
|---|---|---|
| NH2 (Parent) | Electron-donating | Enhances metal coordination |
| Acetamide | Electron-withdrawing | Reduces catalytic activity |
| Phosphine oxide | Moderate electron-withdrawing | Improves oxidative stability |
| CF3 (Analog) | Strong electron-withdrawing | Increases bioavailability in drugs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
